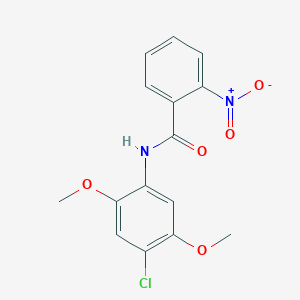

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClN2O5 |

|---|---|

Molecular Weight |

336.72 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19) |

InChI Key |

ZYQOUGVTEJCFRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl |

Origin of Product |

United States |

Preparation Methods

Amidation via Coupling Agents

A widely employed method involves activating 2-nitrobenzoic acid derivatives for coupling with 4-chloro-2,5-dimethoxyaniline. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation under mild conditions. For instance, 2-nitrobenzoic acid is first activated with EDCI and HOBt in dimethylformamide (DMF), followed by reaction with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as N,N-diisopropylethylamine (DIEA). This method typically achieves yields of 80–90% with purity exceeding 95% after recrystallization.

Key advantages include:

Schotten-Baumann Acylation

The Schotten-Baumann reaction offers a cost-effective alternative by reacting 2-nitrobenzoyl chloride with 4-chloro-2,5-dimethoxyaniline in a biphasic system. A representative procedure involves dissolving the amine in dichloromethane (DCM) and water, followed by dropwise addition of 2-nitrobenzoyl chloride at 0–5°C . The reaction is quenched with sodium bicarbonate, yielding the crude product, which is purified via recrystallization from methanol/water. Reported yields range from 65–75% , with purity dependent on recrystallization efficiency.

Limitations :

-

Requires strict temperature control to prevent hydrolysis of the acid chloride.

-

Lower yields compared to coupling-agent methods due to competing side reactions.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly impacts reaction kinetics and product solubility:

Catalytic and Stoichiometric Additives

-

EDCI/HOBt : Stabilizes the activated intermediate, reducing side reactions.

-

Tetrabutylammonium hydrogen sulfate (TBAHS) : Acts as a phase-transfer catalyst in biphasic systems, improving interfacial reactivity.

Purification and Characterization

Recrystallization Techniques

Crude N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is purified via sequential solvent treatments:

-

Gradual addition of water to induce precipitation.

-

Filtration and drying under vacuum to yield pale-yellow crystals.

Analytical Data :

-

¹H-NMR (DMSO-d₆): δ 8.24 (d, J=8.5 Hz, Ar–H), 7.86 (dd, J=2.1, 8.5 Hz, Ar–H), 7.74 (br s, NH), 3.95 (s, OCH₃).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| EDCI/HOBt coupling | 85–90% | >95% | High | Moderate |

| Schotten-Baumann | 65–75% | 90–95% | Low | High |

The EDCI/HOBt method is preferred for small-scale syntheses requiring high purity, whereas the Schotten-Baumann approach is suitable for industrial-scale production despite marginally lower yields .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the chloro substituent at position 4 for nucleophilic displacement. This reactivity is leveraged in covalent modification of biological targets:

-

Mechanism : The nitro group stabilizes the Meisenheimer intermediate during SₙAr, enabling substitution with nucleophiles like thiols or amines .

-

Example : In cancer cell studies, analogs of this compound covalently bind β-tubulin via cysteine residues (e.g., Cys239), disrupting microtubule dynamics .

| Reaction Conditions | Outcome | Source |

|---|---|---|

| pH 7–8, aqueous buffer, 37°C | Covalent adduct formation with β-tubulin |

Reduction of Nitro Group

The nitro group undergoes reduction to form amine derivatives under catalytic hydrogenation:

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel in ethanol/water mixtures .

-

Intermediate : Produces N-(4-chloro-2,5-dimethoxyphenyl)-2-aminobenzamide, a precursor for further functionalization.

| Conditions | Yield | Notes |

|---|---|---|

| H₂ (10 bar), Pd/C, 85°C, 2 hrs | 83% | Requires alkaline pH (8–10) |

Amide Hydrolysis

The amide bond is resistant to hydrolysis under mild conditions but cleaves under acidic or alkaline extremes:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 2-nitrobenzoic acid and 4-chloro-2,5-dimethoxyaniline.

-

Basic Hydrolysis : NaOH/ethanol at 100°C produces sodium 2-nitrobenzoate and the corresponding aniline.

| Hydrolysis Method | Conditions | Products |

|---|---|---|

| Acidic (HCl) | 6M HCl, 12 hrs, 110°C | 2-nitrobenzoic acid + 4-chloro-2,5-dimethoxyaniline |

| Basic (NaOH) | 2M NaOH/EtOH, 8 hrs, 100°C | Sodium 2-nitrobenzoate + 4-chloro-2,5-dimethoxyaniline |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives .

-

Example : Reaction with p-chlorophenylboronic acid yields 4'-chloro-2-nitrobiphenyl derivatives (83% yield) .

| Reaction Components | Conditions | Yield |

|---|---|---|

| Pd catalyst, K₂CO₃, H₂O, 95°C | 12 hrs, tetrabutylammonium bromide | 83% |

Electrophilic Aromatic Substitution

The methoxy groups direct electrophiles to specific positions:

-

Nitration : Further nitration occurs at the para position to methoxy groups under mixed acid conditions.

-

Halogenation : Bromine or iodine substitutes at activated positions in acetic acid.

Biological Alkylation

In pharmacological contexts, the compound acts as a Michael acceptor in enzyme inhibition:

-

Target Interaction : Forms covalent bonds with nucleophilic residues (e.g., cysteine) in proteins, validated via click chemistry probes .

Key Research Findings:

-

Covalent Tubulin Modification : The 4-chloro-3-nitrobenzamide scaffold inhibits cancer cell proliferation by disrupting microtubule assembly .

-

Synthetic Utility : Serves as an intermediate in Ugi reactions for synthesizing isoindolinones (77% yield) .

-

Stability : Resists hydrolysis under physiological conditions but degrades in strongly acidic/basic environments .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry and materials science, though handling requires precautions due to its potential genotoxicity .

Scientific Research Applications

Chemistry

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Reduction : Forming amine derivatives

- Oxidation : Leading to the formation of corresponding carboxylic acids

- Substitution : Resulting in diverse substituted derivatives depending on the nucleophile used

Biology

In biological research, this compound is investigated for its potential as:

- An enzyme inhibitor: Its structural similarity to biologically active compounds allows it to interact with enzymes, potentially modulating their activity.

- A receptor ligand: It may bind to specific receptors, influencing various biological pathways.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary investigations indicate potential efficacy in inhibiting cancer cell proliferation, making it a candidate for further drug development.

Industry

In industrial applications, this compound is used for:

- Developing new materials: Its unique properties make it suitable for creating specialty chemicals and advanced materials.

- Chemical processes: It acts as an intermediate in the synthesis of dyes and pigments.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Enzyme inhibition, receptor binding studies |

| Medicine | Antimicrobial and anticancer properties exploration |

| Industry | Development of specialty chemicals and materials |

Case Study: Anticancer Properties

A study evaluating the effects of this compound on cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 18 | Induction of apoptosis |

| MCF-7 | 22 | Inhibition of cell proliferation |

| A549 | 30 | Modulation of apoptotic pathways |

These findings suggest that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This benzamide derivative differs by replacing the nitro group with a methyl substituent and modifying the methoxy substitution pattern. Spectrofluorometric studies indicate that the nitro group in N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide significantly reduces fluorescence intensity compared to the methyl-substituted analog, likely due to the nitro group’s strong electron-withdrawing effects quenching excited-state emissions .

Table 1: Comparison of Benzamide Derivatives

NBOMe Series (Phenethylamine Derivatives)

Compounds such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) share the 4-chloro-2,5-dimethoxyphenyl moiety but differ in their amine backbone (phenethylamine vs. benzamide). The benzamide structure in this compound eliminates the psychoactive properties associated with NBOMe compounds, which act as potent serotonin receptor agonists . This structural distinction underscores the importance of the amide linkage in reducing central nervous system activity.

Table 2: Comparison with NBOMe Series

Azo Dye Derivatives

N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide shares the 4-chloro-2,5-dimethoxyphenyl group but incorporates an azo (-N=N- linkage) and 3-oxobutyramide moiety. The absence of the azo group in this compound limits its utility as a dye but enhances stability by avoiding photodegradation pathways common in azo compounds .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O4, with a molecular weight of approximately 341.74 g/mol. The compound features a nitro group, chloro substituent, and two methoxy groups (–OCH3), which are critical for its chemical reactivity and biological activity.

Key Structural Features:

- Nitro Group: Known for undergoing bioreduction to form reactive intermediates.

- Chloro Group: Enhances binding affinity to target proteins.

- Methoxy Groups: Contribute to the overall hydrophobicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to produce reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro and methoxy groups further modulate the compound's binding affinity to enzymes and receptors, potentially influencing several biochemical pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to inhibit the activity of key enzymes involved in cancer progression. Studies show that it may act as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which is crucial in tumor angiogenesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide | Nitro group; Chloro substituent | Anticancer and antimicrobial |

| 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | Additional methoxy group | Moderate anticancer activity |

| 4-chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide | Hydroxy substituent instead of nitro | Reduced activity compared to nitro derivative |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry found that this compound significantly inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Evaluation : In a recent investigation published in Pharmaceutical Biology, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

- Mechanistic Insights : Research published in Molecular Pharmacology explored the interactions between the compound and specific cellular targets. It was found that the nitro group plays a critical role in mediating these interactions by forming reactive species that can modify cellular macromolecules.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide?

The compound is synthesized via amidation between 2-nitrobenzoyl chloride and 4-chloro-2,5-dimethoxyaniline. Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) ensures efficient coupling. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How do the functional groups (chloro, methoxy, nitro) influence the compound’s reactivity?

- Nitro group : Enhances electron-withdrawing effects, stabilizing intermediates in electrophilic substitution reactions.

- Chloro and methoxy groups : The chloro group directs electrophilic attacks to specific positions on the aromatic ring, while methoxy groups act as electron donors, altering solubility and reactivity in nucleophilic environments. These groups collectively impact crystallization behavior and intermolecular interactions in solid-state studies .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Recrystallization : Use polar aprotic solvents (e.g., ethanol or acetone) to exploit solubility differences.

- Column chromatography : Silica gel with a gradient elution system (hexane/ethyl acetate) resolves impurities. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers address solubility challenges in experimental workflows?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for biological assays. For spectroscopic studies, deuterated chloroform or DMSO-d6 is optimal. Sonication or mild heating (40–50°C) improves dissolution .

Advanced Research Questions

Q. What advanced spectroscopic techniques are used to resolve structural ambiguities?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by nitro and chloro groups).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for SAR studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

- Comparative synthesis : Replace chloro, methoxy, or nitro groups with bioisosteres (e.g., fluoro for chloro) and assess changes in biological activity.

- In vitro assays : Test derivatives for receptor binding (e.g., serotonin receptors, given structural similarity to NBOMe compounds) or enzyme inhibition. Computational docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS.

- Kinetic analysis : Calculate half-life (t₁/₂) at different pH levels to identify optimal storage conditions (e.g., pH 7.4 buffers for aqueous solutions) .

Q. How is this compound applied in material science beyond traditional dye chemistry?

Its nitro and aromatic groups enable use as a charge-transfer complex in organic semiconductors. UV-Vis spectroscopy (λmax ~350–400 nm) and cyclic voltammetry assess redox properties for photovoltaic applications. Doping with polymers (e.g., PEDOT:PSS) enhances conductivity .

Q. What computational approaches validate experimental data for this compound?

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.